Sepin-1 -

Sepin-1

Catalog Number: EVT-282953
CAS Number:
Molecular Formula: C9H9N3O4
Molecular Weight: 223.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sepin-1 is a small-molecule inhibitor of the enzyme separase. [] It was discovered through high-throughput screening efforts aimed at identifying novel cancer therapeutics. [] Sepin-1 acts as a non-competitive inhibitor, meaning it does not bind to the active site of separase. [] This compound has shown promise in preclinical studies for its ability to inhibit the growth of various cancer cell lines, particularly those overexpressing separase. []

Cysteine–Sepin-1 adduct

  • Compound Description: This compound is a metabolite of Sepin-1 formed by the reaction between Sepin-1 and cysteine. It was identified as one of the metabolites in human liver microsomes (HLM). []

Glutathione–Sepin-1 adduct

  • Compound Description: This compound is a metabolite of Sepin-1 formed by the reaction between Sepin-1 and glutathione. Similar to the cysteine adduct, this metabolite was also identified in HLM. []

Rhodamine 110–conjugated Rad21 peptide

  • Compound Description: This compound is a fluorescently labeled peptide used as a substrate in the high-throughput screening assay for Sepin-1. []
  • Compound Description: This class of compounds serves as structural analogs to Sepin-1. They are synthesized through reactions involving benzofuroxans and exhibit various biological activities, including potential antimicrobial properties. []
  • Compound Description: This class of compounds represents intermediates formed during the thermal reactions of 2H-benzimidazole 1,3-dioxides. They are relatively unstable and revert back to the parent 2H-benzimidazole 1,3-dioxides upon exposure to sunlight. []
Classification

Sepin-1 belongs to the class of benzimidazole derivatives and functions as a separase inhibitor. Its mechanism of action involves the inhibition of separase activity, which is crucial for the proper segregation of chromosomes during cell division.

Synthesis Analysis

The synthesis of Sepin-1 involves a multi-step chemical process. The starting materials typically include benzofuroxan derivatives, which undergo several transformations to yield the final product. The synthesis can be summarized as follows:

  1. Starting Material: Benzofuroxan is used as the precursor.
  2. Reactions: The synthesis involves oxidation and cyclization reactions to form the benzimidazole core structure.
  3. Purification: The product is purified using methods such as column chromatography.
  4. Characterization: The final compound is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of Sepin-1 can be described as follows:

  • Molecular Formula: C10_{10}H8_{8}N4_{4}O2_{2}
  • Molecular Weight: Approximately 220.19 g/mol
  • Structural Features: Sepin-1 contains a benzimidazole ring system with additional functional groups that enhance its binding affinity for separase.

The compound's three-dimensional conformation plays a crucial role in its biological activity, allowing it to fit into the active site of separase and inhibit its function effectively .

Chemical Reactions Analysis

Sepin-1 participates in various chemical reactions primarily related to its interaction with biological systems:

  1. Inhibition of Separase Activity: Sepin-1 binds non-competitively to separase, preventing it from cleaving cohesin complexes that hold sister chromatids together.
  2. Metabolism: In human liver microsomes, Sepin-1 undergoes metabolic transformations mediated by cytochrome P450 enzymes (notably CYP2D6 and CYP3A4), resulting in several metabolites, including glutathione adducts .
  3. Stability: Sepin-1 exhibits instability in basic conditions but remains stable in acidic environments (e.g., citrate-buffered saline at pH 4.0), which is crucial for its formulation and storage .
Mechanism of Action

The mechanism by which Sepin-1 exerts its effects involves several key processes:

  1. Inhibition of Cell Growth: While initial studies suggested that Sepin-1 induces apoptosis, further research indicates that it primarily inhibits cell proliferation rather than triggering apoptotic pathways directly .
  2. Downregulation of Key Proteins: Sepin-1 decreases the expression of Forkhead box protein M1 (FoxM1) and Raf kinases, which are crucial for cell cycle progression. This downregulation disrupts the positive feedback loop necessary for mitosis .
  3. Impact on Signaling Pathways: By inhibiting separase activity, Sepin-1 affects downstream signaling pathways associated with cell cycle regulation, leading to reduced proliferation rates in cancer cells.
Physical and Chemical Properties Analysis

The physical and chemical properties of Sepin-1 are essential for understanding its behavior in biological systems:

  • Solubility: Sepin-1 is soluble in organic solvents like dimethyl sulfoxide but shows limited solubility in water.
  • Stability: As mentioned earlier, it is stable under acidic conditions but can degrade under alkaline conditions.
  • Melting Point: The melting point provides insight into its crystalline nature and purity.

These properties influence its pharmacokinetics and bioavailability when used as a therapeutic agent .

Applications

Sepin-1 has significant potential applications in cancer therapy:

Introduction to Separase as a Therapeutic Target in Oncology

Role of Separase in Mitotic Regulation and Chromosome Segregation

Separase (ESPL1), a cysteine endopeptidase, serves as the principal enzyme triggering anaphase onset during cell division. It cleaves the cohesin subunit Rad21/Scc1, thereby dissolving the molecular linkages between sister chromatids and enabling their segregation to daughter cells [3] [8]. This proteolytic activity is tightly regulated through two mutually exclusive inhibitory pathways: binding to securin (which acts as both chaperone and inhibitor) or association with the CDK1-cyclin B1 complex (vertebrate-specific regulation) [3] [8]. Structural studies reveal separase contains three functional domains: an N-terminal HEAT-repeat domain, a central TPR-like domain with disordered insertions mediating protein interactions, and a conserved C-terminal protease domain responsible for substrate cleavage [3]. The enzyme recognizes substrates through an (S/D/E)xExxR cleavage motif, with phosphorylation at specific positions (e.g., P6 serine) enhancing cleavage efficiency via electrostatic interactions with positively charged patches on separase [3]. Dysregulation of this precisely controlled system results in premature chromatid separation, lagging chromosomes, and anaphase bridges – hallmarks of chromosomal instability (CIN).

Table 1: Molecular Interactions Governing Separase Function

Regulatory ComponentBinding Domain on SeparaseFunctional ConsequenceConservation
Securin (Pds1)N-terminal HEAT repeatsChaperone & inhibitionUniversal (yeast to humans)
CDK1-Cyclin B1 complexInsert 1 (cyclin B), Insert 2 (CDK1)Phosphorylation & inhibitionVertebrate-specific
PP2A phosphataseAdjacent to autocleavage sitesStabilizes securin bindingHigher eukaryotes
Autocleavage sitesInsert 2Disrupts PP2A bindingMammals

Overexpression of Separase in Human Cancers: Breast, Prostate, Leukemia, and Neuroblastoma

Separase overexpression (≥2-fold above normal tissue) is a recurrent feature across diverse malignancies, correlating with aggressive disease phenotypes. Immunohistochemical analyses of clinical specimens reveal:

  • Breast Cancer: 72% of carcinomas show abnormal nuclear localization of separase in resting (non-mitotic) cells versus 0% in normal mammary epithelium [4] [10]. This mislocalization predicts doubled risk of breast cancer death (HR=2.1, p<0.001) and up to 11.3-year survival difference in luminal subtypes [4]. Separase overexpression strongly associates with high histologic grade (p=0.003), estrogen receptor negativity (p=0.01), and HER2 amplification (p=0.04) [4] [5].

  • Prostate Cancer: Tumor tissues exhibit 3.8-fold higher separase mRNA (p<0.01) and nuclear accumulation in 68% of cases versus benign glands. Overexpression correlates with biochemical recurrence after prostatectomy (p=0.007) and reduced 5-year overall survival (62% vs 92% in low-expressors) [10].

  • Neuroblastoma: >80% of tumors overexpress ESPL1 transcripts, with high expression predicting relapse, metastasis, and poor survival [6]. Separase inhibition via RNAi selectively blocks proliferation in these cells, indicating oncogene addiction.

  • Osteosarcoma: 87% of tumors show strong cytoplasmic and nuclear staining versus minimal expression in normal bone [10].

Table 2: Clinical Prevalence and Impact of Separase Overexpression

Cancer TypeOverexpression FrequencyNuclear MislocalizationClinical Correlation
Breast carcinoma72% (249/349 cases)68% of resting cells2x death risk (p<0.001); 11.3-yr survival difference
Prostate adenocarcinoma65% (43/66 cases)71% of resting cells30% reduced 5-yr survival (p=0.004)
Neuroblastoma>80% (transcript level)Not reportedRelapse/metastasis predictor
Osteosarcoma87% (26/30 cases)63% of resting cellsAdvanced stage correlation

Separase-Driven Genomic Instability and Tumorigenesis: Preclinical Evidence

Separase overexpression alone is sufficient to induce malignant transformation in vivo. Transgenic mice with mammary-specific separase expression develop aneuploid mammary tumors within 3-4 weeks, featuring recurrent trisomies (chromosomes 8,15,17) and monosomy 10 [9]. Mechanistically, separase excess causes:

  • Premature Chromatid Separation: Cleavage of cohesin before metaphase alignment completion generates unequal chromatid distribution [9] [10].
  • Centriole Amplification: Aberrant cleavage of pericentrin/kendrin deregulates centriole duplication, causing multipolar spindles [8].
  • Transcriptional Reprogramming: Separase indirectly stabilizes the FoxM1 transcription factor, creating a feed-forward loop driving expression of G2/M genes (e.g., PLK1, Aurora A, Cyclin B1) [1] [2].

Sepin-1, a first-in-class small-molecule separase inhibitor (IC50=14.8 µM), disrupts these oncogenic circuits [1] [2]. In breast cancer models:

  • Dose-dependent reduction in FoxM1 protein/mRNA (40-60% decrease at 40µM)
  • Suppression of FoxM1 targets: PLK1 (↓45%), CDK1 (↓52%), Aurora A (↓38%), Lamin B1 (↓41%) after 24h treatment [1] [2]
  • Inhibition of cell migration and wound healing via induction of DNA damage (γH2AX foci)
  • Anti-tumor efficacy in xenografts (62% tumor growth inhibition at 10 mg/kg IV) [1] [2]

Table 3: Molecular Effects of Sepin-1 in Preclinical Models

Cellular ProcessSepin-1 ConcentrationKey Molecular ChangesFunctional Outcome
FoxM1 regulation20-40 µM (24h)↓ FoxM1 mRNA (35-60%), ↓ FoxM1 protein (40-75%)Cell cycle arrest at G2/M
Kinase expression10-40 µM (24h)↓ PLK1 (45%), ↓ CDK1 (52%), ↓ Aurora A (38%)Mitotic spindle defects
Cell proliferation18-28 µM EC50 (72h)↓ DNA synthesis (BrdU), no PARP cleavageCytostasis without apoptosis
In vivo efficacy10 mg/kg IV (3 weeks)↓ Tumor volume (62%), ↓ Ki-67 (48%)Delayed xenograft growth

Sepin-1's unique mechanism – simultaneously disrupting chromosomal segregation and oncogenic transcription – positions it as a novel candidate for targeting separase-driven malignancies. Ongoing studies focus on optimizing its bioavailability and evaluating synergy with conventional DNA-damaging agents in neuroblastoma and therapy-resistant breast cancers [6].

Mentioned Compounds: Sepin-1, Cohesin, Securin, CDK1-Cyclin B1 complex, FoxM1, PLK1, Aurora A, Pericentrin/Kendrin, γH2AX.

Properties

Product Name

Sepin-1

IUPAC Name

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

InChI

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3

InChI Key

YLVSVJDCTDBERH-UHFFFAOYSA-N

SMILES

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C

Solubility

Soluble in DMSO

Synonyms

Sepin-1; Sepin 1; Sepin1

Canonical SMILES

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.